alpha-CGRP (23-37) (human)

CGRP pharmacology competitive antagonism atrial inotropy

alpha-CGRP (23-37) (human), cataloged under CAS 145459-33-2, is a 15-amino acid C‑terminal fragment of the 37‑residue vasoactive neuropeptide α‑calcitonin gene‑related peptide (α‑CGRP). With a molecular formula C₇₄H₁₁₇N₂₁O₂₀ and a monoisotopic mass of 1619.88 Da , this fragment retains the critical receptor‑binding epitope of full‑length α‑CGRP while lacking the N‑terminal disulfide‑bridged loop required for adenylate cyclase activation.

Molecular Formula C74H117N21O20
Molecular Weight 1620.877
CAS No. 145459-33-2
Cat. No. B582740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-CGRP (23-37) (human)
CAS145459-33-2
Molecular FormulaC74H117N21O20
Molecular Weight1620.877
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
InChIInChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
InChIKeyGPLZRETWKHAQIS-FGVYJWQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-CGRP (23-37) (human) [CAS 145459-33-2]: Core Identity for Research Procurement


alpha-CGRP (23-37) (human), cataloged under CAS 145459-33-2, is a 15-amino acid C‑terminal fragment of the 37‑residue vasoactive neuropeptide α‑calcitonin gene‑related peptide (α‑CGRP). With a molecular formula C₇₄H₁₁₇N₂₁O₂₀ and a monoisotopic mass of 1619.88 Da [1], this fragment retains the critical receptor‑binding epitope of full‑length α‑CGRP while lacking the N‑terminal disulfide‑bridged loop required for adenylate cyclase activation [2]. Consequently, α‑CGRP (23-37) functions as a competitive antagonist at CGRP receptors, a property that distinguishes it from the native agonist and supports its use as a pharmacological tool and an immunogen for C‑terminal‑directed antibody generation [3].

Why Generic CGRP Fragment Substitution Is Inappropriate for alpha-CGRP (23-37) (human)


CGRP peptide fragments are not interchangeable; truncation position dictates pharmacological profile. N‑truncated fragments such as hCGRP(8‑37) retain high affinity and potent antagonist activity (pA₂ ~7–8), whereas further C‑terminal truncation to the (23‑37) segment greatly reduces receptor affinity while preserving pure antagonism without residual agonism [1]. The shorter (23‑37) fragment also displays a distinct IC₅₀ rank order relative to (11‑37), (15‑37), and (27‑37) fragments in the same binding assay, preventing any assumption of equipotency [2]. Moreover, the (23‑37) sequence serves as the dominant immunogenic epitope for C‑terminal‑selective anti‑CGRP antibodies, an application for which longer or shorter fragments are suboptimal [3]. Therefore, selection of the specific (23‑37) fragment must be evidence‑based and application‑matched.

Quantitative Differentiation Evidence for alpha-CGRP (23-37) (human) Versus Closest Analogs


Competitive Antagonist Potency in Guinea Pig Left Atrium: pA₂ Comparison with CGRP(8‑37) and CGRP(19‑37)

In the electrically driven guinea pig isolated left atrium, α‑CGRP (23‑37) acted as a competitive antagonist of the positive inotropic effect of human α‑CGRP, producing a parallel rightward shift of the concentration–response curve without depressing the maximal response [1]. The apparent pA₂ value for α‑CGRP (23‑37) was 4.81, compared with 5.39 for α‑CGRP (19‑37) and 6.81 for α‑CGRP (8‑37). Ac‑α‑CGRP (19‑37) was intermediate at 6.03 [1]. This rank order establishes that the (23‑37) fragment is the weakest antagonist tested, yet it remains a pure antagonist devoid of the residual partial agonist activity occasionally observed with longer fragments [1].

CGRP pharmacology competitive antagonism atrial inotropy

Binding Affinity at Recombinant CGRP Receptor Extracellular Domain: IC₅₀ Ranking Against CGRP Fragment Series

In a competition AlphaScreen assay using a tethered MBP‑RAMP1‑CLR extracellular domain fusion protein, α‑CGRP (23‑37)‑NH₂ displaced biotin‑labeled CGRP with an IC₅₀ of 48 µM (95% CI 33–70 µM) [1]. Under identical conditions, the IC₅₀ values for other C‑terminal fragments were: CGRP(8‑37)‑NH₂, 24 µM; CGRP(11‑37)‑NH₂, 14 µM; CGRP(15‑37)‑NH₂, 37 µM; CGRP(25‑37)‑NH₂, 49 µM; and CGRP(27‑37)‑NH₂, 45 µM [1]. The (23‑37) fragment thus exhibits the lowest affinity within the series, approximately 3.4‑fold weaker than (11‑37)‑NH₂ and 2‑fold weaker than (8‑37)‑NH₂.

receptor binding AlphaScreen competition assay RAMP1-CLR ECD fusion

Structural Minimalism: A 15‑mer C‑Terminal Fragment Optimized as an Epitope for Antibody Generation

Multiple commercial polyclonal anti‑CGRP antibodies are raised against synthetic Tyr‑α‑CGRP (23‑37) conjugates and are validated to recognize both the full‑length (1‑37) peptide and the isolated C‑terminal (23‑37) fragment [1]. This immunochemical property is not shared by shorter fragments such as (27‑37) or (32‑37), which lack critical residues for high‑affinity antibody binding. The 15‑residue length of α‑CGRP (23‑37) (sequence: VKNNFVPTNVGSKAF‑NH₂) provides a sufficient epitope surface while avoiding the disulfide‑bridged N‑terminus that can cause off‑target cross‑reactivity with other calcitonin family peptides.

antibody generation CGRP immunoassay epitope mapping

Evidence‑Backed Application Scenarios for alpha-CGRP (23-37) (human)


Low‑Potency CGRP Receptor Antagonism for In Vitro Mechanistic Studies

When a pure antagonist with minimal receptor occupancy is needed—for example, to partially block CGRP‑induced signaling without fully silencing the pathway—α‑CGRP (23‑37) provides a pA₂ of 4.81 in atrial tissue, roughly 100‑fold weaker than the standard antagonist α‑CGRP (8‑37) [1]. This makes it suitable for dose‑response experiments where a mild antagonistic effect is desired, avoiding the complete suppression caused by more potent fragments.

C‑Terminal Epitope Standard for Anti‑CGRP Antibody Characterization

Because commercial anti‑CGRP antibodies raised against the (23‑37) fragment recognize both full‑length CGRP and the C‑terminal region [2], the synthetic (23‑37) peptide serves as a positive control antigen in ELISA, dot‑blot, or immunohistochemistry validation. Using the exact immunogen fragment ensures assay specificity and avoids false negatives that could arise with N‑terminal or mid‑region peptide controls.

Structure–Activity Relationship (SAR) Studies of the CGRP C‑Terminus

The IC₅₀ value of 48 µM for α‑CGRP (23‑37) at the RAMP1‑CLR ECD fusion, measured alongside fragments spanning (8‑37) to (27‑37) in the same assay [3], positions this 15‑mer as a reference compound for dissecting the contribution of residues 23‑37 to receptor binding. SAR programs can use it as a baseline scaffold upon which to introduce point mutations or chemical modifications and measure shifts in affinity.

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